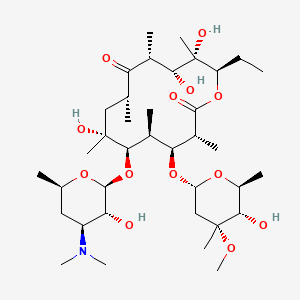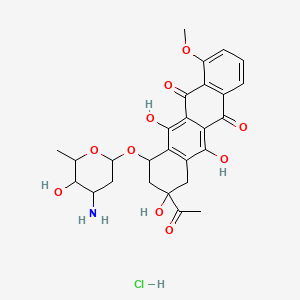
Pyrazolopyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolopyrimidinol is a heterocyclic compound that contains both pyrazole and pyrimidine rings This fused structure is known for its rigidity and planarity, making it a significant scaffold in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyrimidinol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method allows for the formation of the fused pyrazole-pyrimidine ring system. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, greener synthetic methodologies are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolopyrimidinol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pyrazolopyrimidinol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Mechanism of Action
The mechanism of action of pyrazolopyrimidinol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolopyridine: Known for its anticancer and antimicrobial properties.
Triazolopyrimidine: Studied for its enzyme inhibitory activities and potential therapeutic applications
Uniqueness
Pyrazolopyrimidinol stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
12771-69-6 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1,2-dihydropyrazolo[4,3-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(8-9-5)1-6-2-7-4/h1-2H,(H2,8,9,10) |
InChI Key |
ZKSRIPVNRIUEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=O)NN2 |
Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER Crystals |
melting_point |
greater than 662 °F (NTP, 1992) >300 350 °C |
physical_description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992) Brown powder; [Sigma-Aldrich MSDS] Solid |
solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) less than 1 mg/mL at 64 °F (NTP, 1992) solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6. In water, 569 mg/L at 25 °C 5.88e+00 g/L |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754153.png)


![[(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754174.png)
![(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10754188.png)









